molecular formula C8H9ClFNO2 B13420207 Methyl 2-amino-5-fluorobenzoate hydrochloride

Methyl 2-amino-5-fluorobenzoate hydrochloride

Cat. No.: B13420207
M. Wt: 205.61 g/mol
InChI Key: OUEJHWWGPIPRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-fluorobenzoate hydrochloride is an organic compound with the molecular formula C8H8FNO2·HCl It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-fluorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluorobenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 2-amino-3-fluorobenzoate

Uniqueness

Methyl 2-amino-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

methyl 2-amino-5-fluorobenzoate;hydrochloride

InChI

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4H,10H2,1H3;1H

InChI Key

OUEJHWWGPIPRTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.